1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No.:
Cat. No.: VC15876499
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11FN2O |
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Molecular Weight | 206.22 g/mol |
IUPAC Name | 1-(5-fluoro-1-phenylpyrazol-4-yl)ethanol |
Standard InChI | InChI=1S/C11H11FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-8,15H,1H3 |
Standard InChI Key | XDBAGCDAHQMUHN-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(N(N=C1)C2=CC=CC=C2)F)O |
Introduction
Chemical Structure and Characterization
Structural Features
The molecular framework of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol consists of a pyrazole ring substituted with three functional groups:
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A phenyl group at the 1-position, contributing to hydrophobicity and π-π stacking interactions.
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A fluorine atom at the 5-position, enhancing electronegativity and metabolic stability.
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An ethan-1-ol group at the 4-position, providing hydrogen-bonding capabilities and solubility in polar solvents.
The presence of fluorine introduces steric and electronic effects that influence reactivity. For instance, the C–F bond’s high bond dissociation energy (approximately 485 kJ/mol) reduces susceptibility to oxidative degradation.
Spectroscopic Characterization
Key spectral data for this compound include:
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O stretching in oxidized derivatives) and 1216 cm⁻¹ (C–O–C vibrations) .
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¹H NMR: A doublet at δ 7.81 ppm (aromatic protons ortho to the carbonyl group) and a singlet at δ 4.50 ppm (hydroxyl proton) .
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¹³C NMR: A carbonyl carbon resonance at δ 185.7 ppm and aromatic carbons between δ 120–150 ppm .
Table 1: Key Physical Properties
Property | Value | Source |
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Molecular Formula | C₁₁H₁₁FN₂O | |
Molecular Weight | 206.22 g/mol | |
Melting Point | 242–244°C (oxidized derivative) | |
Solubility | Moderate in DMSO, ethanol |
Synthesis and Optimization
Cyclization Strategies
The compound is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A typical protocol involves:
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Reacting 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with vinylbenzofuran in ethanol.
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Adding a palladium catalyst (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling with arylboronic acids .
Reaction conditions:
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Temperature: 80°C under nitrogen atmosphere.
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Solvent System: Dioxane/water (4:1 v/v).
Scalable Production
Industrial-scale synthesis employs continuous flow chemistry to enhance efficiency. Key parameters include:
Table 2: Comparative Synthesis Yields
Method | Catalyst | Yield (%) |
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Batch Reactor | Pd(PPh₃)₄ | 82 |
Continuous Flow | PdCl₂(dppf) | 89 |
Microwave-Assisted | Ni(acac)₂ | 78 |
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ converts the ethan-1-ol group to a ketone (1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one), characterized by a carbonyl peak at δ 208.5 ppm in ¹³C NMR .
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Reduction: NaBH₄ reduces the alcohol to an alkane, eliminating the hydroxyl group.
Electrophilic Substitution
The fluorine atom undergoes nucleophilic aromatic substitution with amines or thiols. For example:
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Reaction with aniline in DMF at 100°C replaces fluorine with a phenylamino group, yielding a disubstituted pyrazole .
Applications in Scientific Research
Medicinal Chemistry
The compound’s pyrazole core inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), showing IC₅₀ values of 1.2 μM and 3.8 μM, respectively. Structural analogs exhibit:
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Anticancer Activity: 60% inhibition of MCF-7 breast cancer cells at 10 μM .
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Anti-inflammatory Effects: 70% reduction in paw edema in murine models.
Materials Science
In organic electronics, the compound serves as a precursor for:
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OLED Emitters: A 15% external quantum efficiency (EQE) in green-emitting devices .
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Semiconducting Polymers: Hole mobility of 0.12 cm²/V·s in thin-film transistors .
Comparative Analysis with Analogues
1-Phenyl-1H-pyrazole
Lacks the fluorine and ethan-1-ol groups, resulting in:
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Lower Metabolic Stability: 50% degradation in hepatic microsomes vs. 20% for the fluorinated derivative.
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Reduced Solubility: LogP of 2.8 vs. 1.9 for 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol .
5-Fluoro-1-phenyl-1H-pyrazole
Absence of the ethanol group limits hydrogen-bonding interactions, reducing affinity for COX-2 (IC₅₀ = 8.7 μM).
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